molecular formula C14H16N2S B5007503 4-(Quinolin-4-ylmethyl)thiomorpholine

4-(Quinolin-4-ylmethyl)thiomorpholine

Cat. No.: B5007503
M. Wt: 244.36 g/mol
InChI Key: RVBOHUAZGBOKBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinoline is a heterocyclic aromatic organic compound with the formula C9H7N. It is a colorless hygroscopic liquid with a strong odor. Aged samples, if exposed to light, become yellow and later brown. Quinoline is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents .


Synthesis Analysis

Quinoline can be synthesized using several methods such as Skraup synthesis, Friedländer synthesis, Pfitzinger synthesis, etc . The Skraup synthesis is a chemical reaction used to synthesize quinolines. In this method, aniline is heated with sulfuric acid, glycerol, and an oxidizing agent .


Molecular Structure Analysis

Quinoline is a nitrogen-based heterocyclic aromatic compound. It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .


Chemical Reactions Analysis

Quinoline undergoes electrophilic substitution reactions only under vigorous conditions. Electrophile introduces at C-5 and C-8 position of quinoline . Quinoline also undergoes nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

Quinoline is a colorless liquid with a boiling point of 237°C. It turns yellow on standing and has a pyridine-like smell. Quinoline is miscible with most organic solvents and dissolves in water to about 0.7% at room temperature .

Mechanism of Action

Quinolones, a class of drugs that includes quinoline derivatives, act by converting their targets, gyrase and topoisomerase IV, into toxic enzymes that fragment the bacterial chromosome .

Safety and Hazards

Quinoline is toxic if swallowed and harmful in contact with skin. It causes skin irritation and serious eye irritation. It is suspected of causing genetic defects and may cause cancer .

Future Directions

Quinoline and its derivatives have found wide application in medicinal chemistry as HIV integrase inhibitors, snake venom metalloprotease inhibitors, antimalarial, antitumor, and anti-Helicobacter agents . The recent advances in the chemistry and medicinal potential of quinoline motifs may pave the way for novel drug development .

Properties

IUPAC Name

4-(quinolin-4-ylmethyl)thiomorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2S/c1-2-4-14-13(3-1)12(5-6-15-14)11-16-7-9-17-10-8-16/h1-6H,7-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVBOHUAZGBOKBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC=NC3=CC=CC=C23
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.